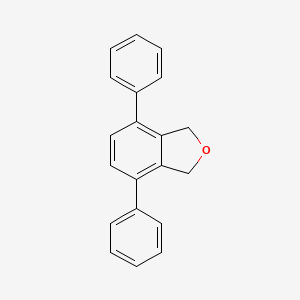

4,7-Diphenyl-1,3-dihydro-2-benzofuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,7-Diphenyl-1,3-dihydroisobenzofuran is a chemical compound belonging to the class of isobenzofurans This compound is characterized by the presence of two phenyl groups attached to the 4th and 7th positions of the dihydroisobenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Diphenyl-1,3-dihydroisobenzofuran can be achieved through several methods. One common approach involves the reaction of phenylmagnesium bromide with 3-phenylphthalide, followed by the elimination of water using mineral acids to yield the desired product . Another method involves the [4+2] cycloaddition of 1,3-butadiene and dibenzoylethylene, followed by cyclization and subsequent reactions to form the final compound .

Industrial Production Methods: Industrial production of 4,7-Diphenyl-1,3-dihydroisobenzofuran typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,7-Diphenyl-1,3-dihydroisobenzofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the isobenzofuran core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

4,7-Diphenyl-1,3-dihydroisobenzofuran has several applications in scientific research:

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4,7-Diphenyl-1,3-dihydroisobenzofuran and its derivatives involves interactions with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound can also interact with enzymes and cellular components, modulating their activity and contributing to its biological effects.

Comparison with Similar Compounds

1,3-Diphenylisobenzofuran: Similar in structure but lacks the dihydro component, making it more reactive in certain chemical reactions.

4,6-Dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran: A derivative with additional hydroxyl and methoxy groups, exhibiting different biological activities.

Uniqueness: 4,7-Diphenyl-1,3-dihydroisobenzofuran is unique due to its specific substitution pattern and the presence of the dihydroisobenzofuran core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

4,7-Diphenyl-1,3-dihydro-2-benzofuran (CAS No. 61051-03-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

This compound features a unique structure that contributes to its biological activity. The compound consists of a benzofuran core with two phenyl substituents at the 4 and 7 positions. This structural arrangement is crucial for its interaction with biological targets.

1. Anticancer Activity

Research indicates that derivatives of this compound exhibit notable anticancer properties. A study demonstrated that certain benzofuran derivatives could induce apoptosis in cancer cells by activating caspase pathways, suggesting their potential as chemotherapeutic agents .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 16.4 | Induction of apoptosis |

| Daunorubicin | 5 | DNA intercalation |

| Compound from study | Varies | Interaction with genomic DNA |

2. Antimicrobial Activity

The compound has shown promising antimicrobial effects against various pathogens. In vitro studies report significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives range from 2.50 to 20 µg/mL, indicating robust antibacterial potential .

Table 2: Antimicrobial Activity of Selected Compounds

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Benzofuran derivative A | 5 | E. coli |

| Benzofuran derivative B | 10 | S. aureus |

| This compound | 15 | P. aeruginosa |

3. Antioxidant Activity

The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals. Studies have shown that it can inhibit oxidative stress markers in cellular models, supporting its use in conditions related to oxidative damage .

Table 3: Antioxidant Activity Measurements

| Compound | DPPH Scavenging (%) | IC50 (µM) |

|---|---|---|

| This compound | 84.16 | 50 |

| Control (Ascorbic Acid) | 95 | N/A |

The biological mechanisms underlying the activities of this compound involve multiple pathways:

- DNA Intercalation : Some studies suggest that the compound may intercalate with DNA, disrupting replication and transcription processes .

- Apoptosis Induction : The activation of caspase pathways leads to programmed cell death in cancer cells .

- Radical Scavenging : The presence of phenolic hydroxyl groups allows for effective radical scavenging capabilities.

Case Studies

A notable case study involved the synthesis and evaluation of several benzofuran derivatives based on the parent structure. These derivatives were tested for their cytotoxicity against various cancer cell lines, revealing that modifications at specific positions significantly enhanced their efficacy .

Properties

CAS No. |

61051-03-4 |

|---|---|

Molecular Formula |

C20H16O |

Molecular Weight |

272.3 g/mol |

IUPAC Name |

4,7-diphenyl-1,3-dihydro-2-benzofuran |

InChI |

InChI=1S/C20H16O/c1-3-7-15(8-4-1)17-11-12-18(16-9-5-2-6-10-16)20-14-21-13-19(17)20/h1-12H,13-14H2 |

InChI Key |

LSQPRXWEZYKLQN-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2CO1)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.